Nafadotride
Overview
Description
Nafadotride is a novel compound identified as a potent and preferential antagonist of the dopamine D3 receptor. It exhibits high affinity for the D3 receptor with an apparent Ki value of 0.3 nM, while being 10 times less potent at the D2 receptor. The compound also shows low micromolar affinity for D1 and D4 receptors and negligible affinity for other receptors. Nafadotride has been shown to increase spontaneous locomotion and climbing behavior in rodents at low doses, without affecting striatal homovanillic acid levels. At higher doses, it produces effects similar to haloperidol, a D2 receptor-preferring antagonist, such as catalepsy and antagonism of apomorphine-induced climbing .
Synthesis Analysis
The synthesis of Nafadotride is not directly detailed in the provided papers. However, a related synthesis method for N-substituted indole derivatives is described, which involves a phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization. This method allows for the construction of an indole skeleton by joining the N-atom on the side chain to the benzene ring at the last synthetic step . Although this method is not specific to Nafadotride, it provides insight into the type of synthetic chemistry that may be involved in the production of complex indole-based structures like Nafadotride.
Molecular Structure Analysis
The molecular structure of Nafadotride is not explicitly described in the provided papers. However, the compound is mentioned as N[(n-butyl-2-pyrrolidinyl)methyl]-1-methoxy-4-cyano naphtalene-2-carboxamide, which suggests a complex structure with multiple functional groups, including a pyrrolidine ring, a methoxy group, a cyano group, and a carboxamide group . The structure of a related compound, lasalocid 1-naphthylmethyl ester (NAFA), has been studied by various spectroscopic methods and crystallography, indicating the presence of intramolecular hydrogen bonds and two conformers in different crystal environments .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving Nafadotride. However, the compound's interaction with dopamine receptors suggests that it may undergo receptor-mediated processes in biological systems. Nafadotride has been shown to competitively antagonize the mitogenetic response induced by dopamine agonists in receptor-transfected cells . Additionally, the compound's ability to increase locomotor activity and counteract hypothermia induced by a D3 dopamine agonist suggests that it may modulate dopaminergic signaling pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of Nafadotride are not directly reported in the provided papers. However, its high affinity for the D3 receptor and its selectivity profile suggest that it possesses specific structural features that facilitate its interaction with the receptor. The compound's pharmacological effects, such as the activation of locomotion in rodents and the lack of intrinsic activity in receptor-transfected cells, imply that it has suitable pharmacokinetic and pharmacodynamic properties for in vivo studies .
Scientific Research Applications
Nafadotride as a Dopamine D3 Receptor Antagonist
Nafadotride is a potent and preferential dopamine D3 receptor antagonist, displaying significant in vitro activity. It has low affinity for dopamine D1 and D4 receptors and negligible apparent affinity for other receptors. In dopamine D3 receptor-transfected cells, it competitively antagonizes dopamine agonist-induced responses. This establishes nafadotride as a pure, highly potent, competitive, and preferential dopamine D3 receptor antagonist, with implications for research on dopamine-related pathways and disorders (Sautel et al., 1995).
Effects on Locomotion and Behavior in Rodents
Nafadotride influences locomotion and behavior in rodents. It activates locomotion in habituated rats and affects climbing behavior in mice without modifying striatal homovanillic acid levels. These effects are observed at lower dosages and suggest a role for nafadotride in modifying behavior through dopamine receptor interaction (Sautel et al., 1995).
Influence on Neurotransmitter Levels and Behavior
Nafadotride has been studied for its effects on neurotransmitter levels in the brain and various behavioral parameters. It has shown a distinct behavioral and biochemical profile compared to other dopamine receptor antagonists, indicating its unique role in influencing dopamine-related pathways and behaviors in rodents (Kuballa et al., 2005).
Impacts on Impulsivity and Attention
Research on the effects of nafadotride on impulsivity has shown that it can significantly increase the level of impulsivity when infused into specific regions of rat brains. This finding suggests that nafadotride plays a complex role in modulating impulsive behavior, potentially relevant for understanding and treating disorders like attention-deficit hyperactivity disorder and drug addiction (Besson et al., 2010).
Role in Enhancing Dopamine Receptor-Mediated Behaviors
Nafadotride administration can potentiate certain dopamine receptor-mediated behaviors. It enhances grooming behavior induced by dopamine agonists, suggesting a facilitative role in certain D1/D2 dopamine receptor-mediated actions. This aspect of nafadotride's action points to its potential utility in studying dopamine receptor interactions and their effects on behavior (Dall'olio et al., 2002).
Influence on Development of Locomotor Sensitization
Nafadotride has been found to inhibit the development of locomotor sensitization to amphetamine. It highlights its role in modulating dopaminergic systems, specifically in the context of behavioral plasticity, which is believed to play a significant role in psychiatric conditions (Richtand et al., 2000).
Safety And Hazards
If inhaled, Nafadotride should be removed to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, check for and remove contact lenses and flush with copious amounts of water . After swallowing, wash out mouth with copious amounts of water; call a physician .
properties
IUPAC Name |
N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZASIQMRGPBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042603 | |
Record name | Nafadotride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nafadotride | |
CAS RN |
149649-22-9 | |
Record name | Nafadotride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149649-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafadotride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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